molecular formula C9H16O B1656081 {bicyclo[2.2.2]octan-2-yl}methanol CAS No. 5019-91-0

{bicyclo[2.2.2]octan-2-yl}methanol

Cat. No.: B1656081
CAS No.: 5019-91-0
M. Wt: 140.22 g/mol
InChI Key: CYJSENHSYHIVTH-UHFFFAOYSA-N
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Description

{bicyclo[2.2.2]octan-2-yl}methanol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The bicyclo[2.2.2]octane framework is present in various natural products and bioactive molecules, making it a significant subject of study in organic chemistry .

Mechanism of Action

Target of Action

For instance, fused bicyclo[2.2.2]octene has been used as a core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . Further research is needed to identify the specific targets of {bicyclo[2.2.2]octan-2-yl}methanol.

Mode of Action

The mode of action of {bicyclo[22A related study on the deamination of bicyclo[222]octan-2-yl-amines suggests that classical carbonium ions are the initial products of fragmentation of diazo-intermediates . These ions can rearrange to isomeric classical carbonium ions and non-classical isomers . This could provide some insight into the potential mode of action of this compound.

Biochemical Pathways

The specific biochemical pathways affected by {bicyclo[22The deamination of related compounds, such as bicyclo[222]octan-2-yl-amines, has been studied . This process involves the formation of classical carbonium ions, which can rearrange to form isomeric classical carbonium ions and non-classical isomers . This suggests that this compound may interact with similar biochemical pathways.

Result of Action

The molecular and cellular effects of {bicyclo[22Related compounds have shown to inhibit the sars-cov-2 main protease . Further research is needed to describe the specific effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-2-methanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. One common method includes the reaction of maleic anhydride with a suitable diene to form the bicyclo[2.2.2]octene intermediate, which is then subjected to reduction and functionalization to yield bicyclo[2.2.2]octane-2-methanol .

Industrial Production Methods: Industrial production of bicyclo[2.2.2]octane-2-methanol may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .

Comparison with Similar Compounds

Uniqueness: {bicyclo[2.2.2]octan-2-yl}methanol stands out due to its strain-free bicyclic structure, making it more stable and versatile compared to other strained bicyclic compounds. Its ability to undergo various chemical transformations and its presence in bioactive molecules highlight its significance in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSENHSYHIVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304829
Record name Bicyclo[2.2.2]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-91-0
Record name Bicyclo[2.2.2]octane-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5019-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 167506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]octane-2-methanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167506
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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